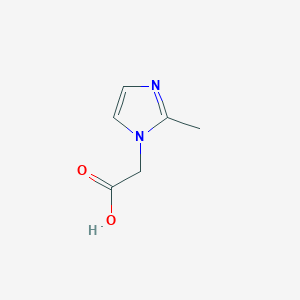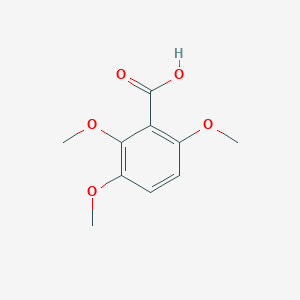
(2-Methyl-imidazol-1-yl)-acetic acid
Vue d'ensemble
Description
“2-Methyl-imidazol-1-yl-acetic acid” is an imidazolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an imidazol-1-yl group . It has a role as a metabolite and is functionally related to acetic acid .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular formula of “2-Methyl-imidazol-1-yl-acetic acid” is C6H8N2O2 . The compound is classified as aromatic due to the presence of a sextet of π-electrons .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly stable to thermal, acid, base, oxidation, and reduction conditions .Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-imidazol-1-yl-acetic acid” is 140.14 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Applications De Recherche Scientifique
Application 1: Luminescent Metal–Organic Frameworks (LMOFs) as Potential Probes for the Recognition of Cationic Water Pollutants
- Summary of the Application : LMOFs are a unique class of crystalline extended networks with a tunable architecture. They have gained increasing interest due to their tunable pores and high surface area. LMOF-based sensory materials have provided an excellent platform for the detection of a wide range of toxic, hazardous, and biologically important species .
- Methods of Application or Experimental Procedures : Sun and co-workers reported a 3D MOF-bearing pcu network namely [Co 2 (dmimpym)(nda) 2] n (1; dmimpym: 4,6-di(2-methyl-imidazol-1-yl)-pyrimidine, H 2 nda: 1,4-naphthalenedicarboxylic acid) with an accessible basic pyrimidyl moiety for recognizing environmentally hazardous UO 2 2+ in DMF: water (v: v = 25: 1) .
- Results or Outcomes : The study demonstrated the potential of LMOFs as probes for the recognition of cationic water pollutants .
Application 2: Luminescent Metal-Organic Framework with 2,6-di(1H-imidazol-1-yl)naphthalene and Biphenyl-3,4′,5-tricarboxylic Acid
- Summary of the Application : A novel metal-organic framework (MOF) based on 2,6-di(1H-imidazol-1-yl)naphthalene (L) and biphenyl-3,4′,5-tricarboxylic acid (H 3 bptc), namely [Co(L)(Hbptc)(H 2 O)] (1), has been prepared .
- Methods of Application or Experimental Procedures : The MOF has a distinct infinite chain structure, further linked together by winding interactions to give the three-dimensional (3D) network .
- Results or Outcomes : Photoluminescence studies revealed that the MOF shows a strong emission at 361 nm upon excitation at 290 nm at room temperature. Moreover, it can efficiently detect Fe 3+ ions by luminescence quenching .
Application 3: Coordination Polymers Based on Flexible Carboxylic Acid
- Summary of the Application : Coordination polymers (CPs) are a class of compounds with a metal ion center and organic ligands. They have a wide range of applications due to their structural diversity. Flexible ligands, such as carboxylic acids, can enrich the structural diversity of CPs .
- Methods of Application or Experimental Procedures : In this study, 2,4-dichlorophenoxyacetic acid (2,4-DH), a type of arylcarboxylic acid, was used. It is commonly used as a fungicide, agricultural herbicide, and plant growth regulator .
- Results or Outcomes : The study provided further understanding of the targeted synthesis of metal–organic frameworks .
Application 4: Degradation of Antibiotics
- Summary of the Application : This review summarizes research on the distribution of antibiotics in China’s aquatic environments and different techniques for the degradation of antibiotics. Special attention is paid to their degradation by various enzymes .
- Methods of Application or Experimental Procedures : The adverse effects of the pollutants and need for more effective monitoring and mitigating pollution are also discussed .
- Results or Outcomes : The study emphasizes the need for more effective monitoring and mitigating pollution .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-7-2-3-8(5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLNXONACKSAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349495 | |
| Record name | (2-Methyl-imidazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-imidazol-1-yl)-acetic acid | |
CAS RN |
25023-36-3 | |
| Record name | (2-Methyl-imidazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)



